2-Iodo-1,3-diisopropylbenzene
Overview
Description
2-Iodo-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17I . It has an average mass of 288.168 Da and a mono-isotopic mass of 288.037476 Da . This compound is related to 1,3-Diisopropylbenzene, an aromatic hydrocarbon with the formula C6H4(CHMe2)2 .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1,3-diisopropylbenzene consists of a benzene ring substituted with two isopropyl groups and one iodine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the isopropyl groups are located at the 1 and 3 positions, and the iodine atom is at the 2 position .Physical And Chemical Properties Analysis
2-Iodo-1,3-diisopropylbenzene has a density of 1.4±0.1 g/cm3, a boiling point of 268.7±29.0 °C at 760 mmHg, and a flash point of 119.2±13.3 °C . It has a molar refractivity of 67.5±0.3 cm3, a polarizability of 26.8±0.5 10-24 cm3, and a molar volume of 211.7±3.0 cm3 .Scientific Research Applications
Photocatalytic Organic Reactions
2-Iodo-1,3-diisopropylbenzene derivatives have been demonstrated to be effective in photocatalytic organic reactions. Specifically, Iodo-Bodipy immobilized on porous silica was used as an efficient, recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions. These reactions were instrumental in the synthesis of complex organic structures like pyrrolo[2,1-a]isoquinoline (Guo et al., 2013). Similarly, Iodo-Bodipys were employed as organic catalysts for different photoredox catalytic organic reactions, notably the aza-Henry reaction and C–H arylation of heteroarenes with diazonium salts. These reactions were expedited by the Iodo-Bodipys, showcasing their efficiency and versatility as photocatalysts (Huang & Zhao, 2013).
Aerobic Oxidation of Organic Compounds
The compound has been investigated in the context of aerobic oxidation of organic compounds. A study detailed the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst, yielding phenol derivatives with an isopropyl moiety. These derivatives are valuable as pharmaceutical starting materials, indicating the potential application of 2-Iodo-1,3-diisopropylbenzene in medicinal chemistry (Aoki et al., 2005).
Zeolite Characterization
The isomerization and disproportionation of derivatives of 2-Iodo-1,3-diisopropylbenzene, like 1,3-diisopropylbenzene, were utilized to characterize the effective pore size of large and extra-large pore zeolites. This application in zeolite characterization is crucial for understanding and optimizing catalytic reactions in various industrial processes (Chen et al., 2007).
Safety And Hazards
The safety data sheet for 1,3-Diisopropylbenzene, a related compound, indicates that it is a combustible liquid . Precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the substance should be stored in a well-ventilated place .
properties
IUPAC Name |
2-iodo-1,3-di(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZPYVCTLOROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432936 | |
Record name | 2-Iodo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,3-diisopropylbenzene | |
CAS RN |
163704-47-0 | |
Record name | 2-Iodo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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